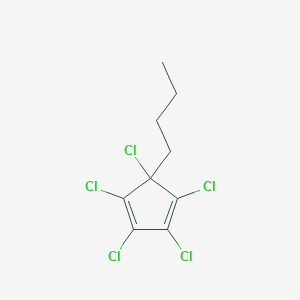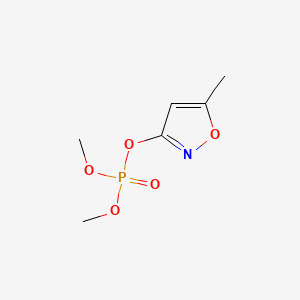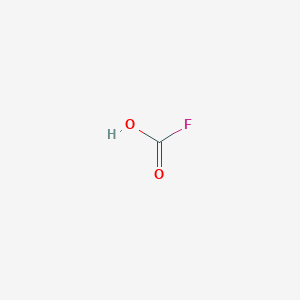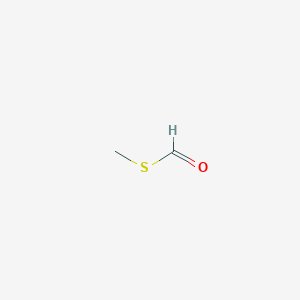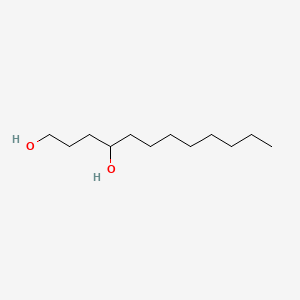
1,4-Dodecanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dodecanediol is a medium-chain primary fatty alcohol that is dodecane carrying hydroxy groups at positions 1 and 4 . It is a versatile compound with various applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dodecanediol can be synthesized through several methods. One common method involves the esterification reaction of dodecanedioic acid with n-hexanol to obtain dihexyl dodecanedioic acid, followed by hydrogenation reduction to produce this compound . This method does not require a catalyst, reducing the production steps and costs.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dodecanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanedioic acid.
Reduction: It can be reduced to form dodecane.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acids are used under controlled conditions.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Various substituted dodecanediol derivatives.
Scientific Research Applications
1,4-Dodecanediol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It is used in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: It is used in the synthesis of pharmaceuticals and as an excipient in drug formulations.
Mechanism of Action
The mechanism of action of 1,4-Dodecanediol involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of other compounds, influencing biochemical pathways related to lipid metabolism and energy production. Its hydroxyl groups allow it to participate in hydrogen bonding and other interactions, affecting the properties of the compounds it forms.
Comparison with Similar Compounds
1,4-Dodecanediol can be compared with other similar compounds such as:
1,12-Dodecanediol: Both are dodecanediols but differ in the positions of the hydroxyl groups.
1,4-Butanediol: A shorter-chain diol with hydroxyl groups at positions 1 and 4.
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
38146-95-1 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
dodecane-1,4-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h12-14H,2-11H2,1H3 |
InChI Key |
HOIZOMIUZHPUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


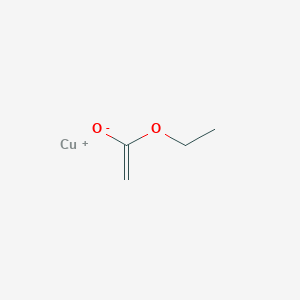
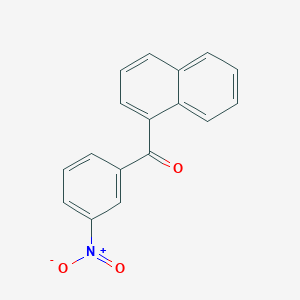
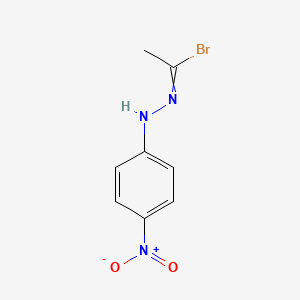

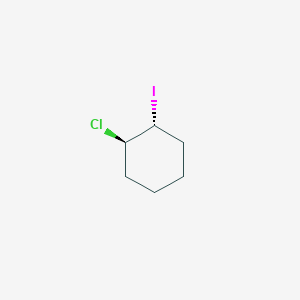
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
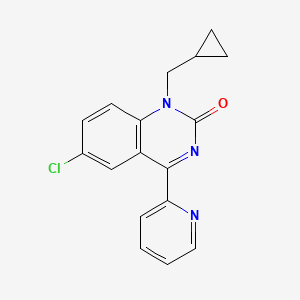
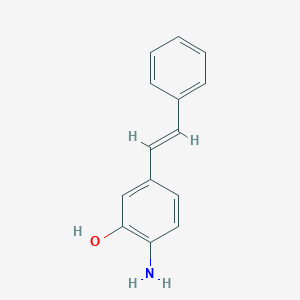
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
